molecular formula C11H10N4 B043383 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline CAS No. 147293-14-9

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

Cat. No. B043383
M. Wt: 198.22 g/mol
InChI Key: XZSISKRWSRRUHV-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related imidazoisoquinoline compounds involves various strategies, including convenient synthesis from starting materials such as 1-methoxyisoquinoline-3,4-diamine, leading to derivatives with angular imidazoisoquinoline systems containing various substituents. Notably, one-carbon bridging units have been utilized to prepare these systems, demonstrating the versatility in synthesizing these heterocycles (Deady & Kachab, 1986).

Molecular Structure Analysis Although the specific molecular structure analysis of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline is not detailed in the provided research, related imidazoisoquinoline derivatives' synthesis suggests intricate molecular frameworks can be constructed, allowing for diverse structural variations. This flexibility in modifying the core structure is pivotal for exploring the chemical space of imidazoisoquinolines.

Chemical Reactions and Properties The chemical reactivity of imidazoisoquinoline derivatives includes various reactions such as hydroamination and silver-catalyzed aminooxygenation, showcasing the potential for functionalizing these compounds through diverse chemical transformations. These reactions enable the synthesis of methylimidazo[1,2-a]pyridines and related structures under aqueous conditions without deliberate catalyst addition, highlighting the compounds' reactivity and the potential for generating novel derivatives (Mohan, Rao, & Adimurthy, 2013).

Physical Properties Analysis The research does not explicitly cover the physical properties of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline. However, the synthesis and study of similar compounds indicate that these properties can be inferred from related structures, potentially affecting solubility, melting points, and crystallinity, which are critical for their application in various fields.

Chemical Properties Analysis Imidazoisoquinolines exhibit a broad range of chemical properties, including the ability to undergo cycloaddition reactions and engage in multicomponent cascade cyclizations. These properties demonstrate the compounds' versatility in chemical synthesis and their potential for creating complex molecules with diverse functional groups. The ability to construct imidazo[2,1-a]isoquinoline derivatives through iodine-mediated multicomponent reactions highlights the compounds' synthetic utility and the potential for developing novel molecules with unique chemical properties (Wang et al., 2022).

Scientific Research Applications

  • Synthesizing New Tetracycles and Studying Molecular Orbital Theory : This compound is used for synthesizing new tetracycles and studying the annelation effect in molecular orbital theory (Messmer et al., 1986).

  • Synthesizing 3-Acetyl-Substituted Derivatives of Imidazo[2,1-a]isoquinoline : It aids in the synthesis of 3-acetyl-substituted derivatives, expanding the range of compounds available for various research applications (Kuz’menko, Kuz’menko, & Simonov, 1983).

  • Creation of Amino-Functionalized Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines : The compound is instrumental in one-pot synthesis strategies for creating these complex molecules (Bagdasarian et al., 2016).

  • Preparing Angular Imidazo [4,5-c] Isoquinoline Systems : It is a useful tool for synthesizing angular imidazo [4,5-c] isoquinoline systems with various substituents (Deady & Kachab, 1986).

  • Synthesizing Imidazolo[1,2-a]pyridines and Imidazolo[2, 1-a]isoquinolines : This compound plays a role in the efficient synthesis of these molecules, highlighting its versatility (Katritzky et al., 2000).

  • Synthesis and Reactivity in Chemical Research : Derivatives of 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline are utilized for synthesizing new compounds and forming new systems in chemical research (Deady & Devine, 2004).

  • Studying Azole-Containing Isoquinolines : The compound is used in the study of azole-containing isoquinolines, which have a range of applications (Kovtunenko et al., 2014).

  • Synthesis of Selective Dopamine D-1 Antagonists : It is also useful in synthesizing catecholamine-based selective dopamine D-1 antagonists (Denyer et al., 1995).

  • Inhibitors of lck Kinase : 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones, a class derived from this compound, are new inhibitors of lck kinase (Snow et al., 2002).

  • Pharmaceutical Applications : Imidazo[2,1-a]isoquinolines have properties such as anti-inflammatory, antirhinoviral, long-acting local anesthetic, and antiulcer (Hou et al., 2004).

  • Kinase Inhibitor : It is recognized as a new class of kinase inhibitor, demonstrating its potential in drug discovery and development (Snow et al., 2002).

  • Potential Cytotoxic Agents : Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines show promise as cytotoxic agents against human neuroblastoma (Tber et al., 2021).

Safety And Hazards

properties

IUPAC Name

3-methylimidazo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-3-2-7-4-5-13-6-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSISKRWSRRUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=CN=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163648
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline

CAS RN

147293-14-9
Record name 3-Methyl-3H-imidazo[4,5-h]isoquinolin-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-h)isoquinolin-2-amine, 3-methyl-
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Record name 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Stavric, BPY Lau, TI Matula, R Klassen… - Food and chemical …, 1997 - Elsevier
Eight samples of ‘processed food flavours’ (PFFs), chosen from five different categories, were analysed for their mutagenic activity using the Ames Salmonella assay, and also for the …
Number of citations: 37 www.sciencedirect.com
R Vikse, L Klungsøyr, S Grivas - Mutation Research/Genetic Toxicology, 1993 - Elsevier
The mutagenic activities of three isomers of IQ, with the pyridine N-atom at different positions, were measured in the Ames test with Salmonella typhimurium TA98 and enzymatic …
Number of citations: 7 www.sciencedirect.com
E RONNE, S GRIVAS - HETEROCYCLES, 1993 - PERGAMON-ELSEVIER SCIENCE …
Number of citations: 0

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